2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine
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Overview
Description
“2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine” is a chemical compound with the molecular formula C11H16FN. It has a molecular weight of 181.25 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds often involves metal-catalyzed reactions . For instance, the synthesis of antidepressant molecules has been achieved through metal-catalyzed procedures involving different transition metals, including iron, nickel, and ruthenium .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluoro group attached to a carbon, which is also attached to an amine group and a phenyl group that has a propan-2-yl group attached .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve free radical bromination, nucleophilic substitution, and oxidation .
Scientific Research Applications
Synthesis and Structural Characterization
2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine and its derivatives have been explored for their structural characteristics and synthesis methods. Salian et al. (2018) focused on the synthesis and crystal structure analysis of chalcone derivatives related to this compound, revealing insights into intermolecular interactions through Hirshfeld surface analysis (Salian et al., 2018).
Radiolabeling for Imaging
The compound has potential applications in radiolabeling, particularly for positron emission tomography (PET) radiopharmaceuticals. Oh et al. (2000) compared fluoropropylating agents for radiolabeling of amines, highlighting the efficiency of fluorinated compounds in enhancing radiochemical yields, which could be relevant for derivatives of this compound (Oh et al., 2000).
Antimicrobial and Antifungal Activities
Compounds synthesized from this compound have been tested for their antimicrobial and antifungal properties. Pejchal et al. (2015) reported on the synthesis of novel amides derived from this compound, which showed promising antibacterial and antifungal activities, comparable to standard medications (Pejchal et al., 2015).
Polymer Modification
Aly and El-Mohdy (2015) demonstrated the functional modification of hydrogels using amines, including derivatives similar to this compound, for potential medical applications, indicating its versatility in polymer chemistry (Aly & El-Mohdy, 2015).
Properties
IUPAC Name |
2-fluoro-2-(4-propan-2-ylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11H,7,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVQRCQBBQMGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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